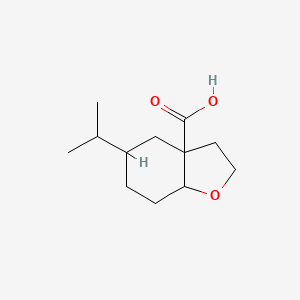
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
The synthesis of 5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid can be compared with other benzofuran derivatives, such as:
2-Acetyl-4,5-dimethoxyphenyl-propan-2-yl-benzamide: Known for its spasmolytic activity.
Thiophene derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrrolidine derivatives: These compounds are also used in drug discovery and have various pharmacological properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of benzofuran derivatives.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
5-propan-2-yl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c1-8(2)9-3-4-10-12(7-9,11(13)14)5-6-15-10/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
UZAIDHCMXCLIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(C1)(CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
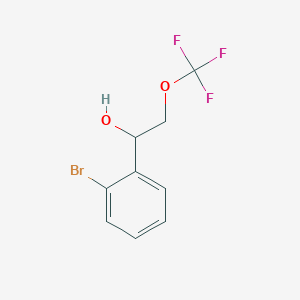
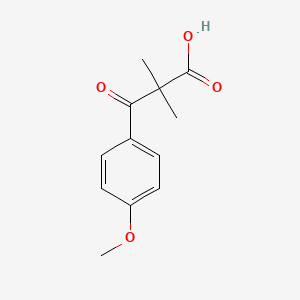
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
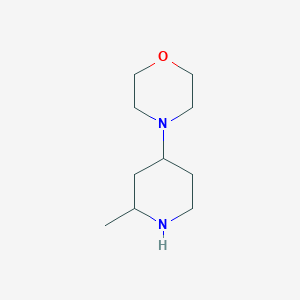
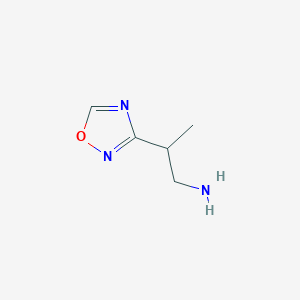
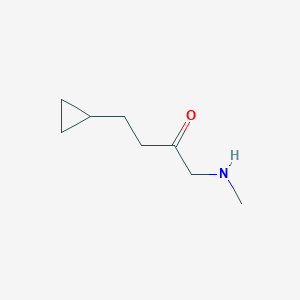
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
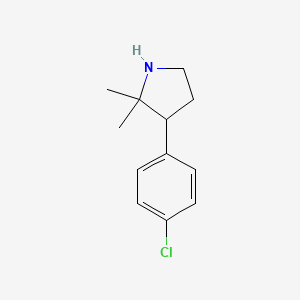
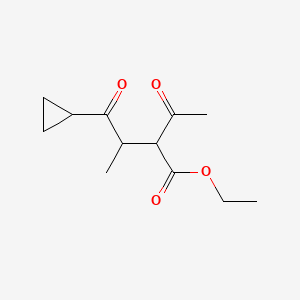
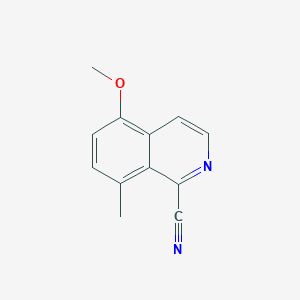
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)

